
1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluor(trimethylsilyl)methyl)-2-phenyl-1H-imidazol ist eine Verbindung, die eine einzigartige Kombination aus Difluormethyl- und Trimethylsilylgruppen aufweist, die an einen Imidazolring gebunden sind. Diese Verbindung ist aufgrund ihres Potenzials für Anwendungen in verschiedenen Bereichen, darunter organische Synthese, pharmazeutische Chemie und Materialwissenschaften, von Interesse. Das Vorhandensein der Difluormethylgruppe verleiht einzigartige chemische Eigenschaften, wie z. B. erhöhte Lipophilie und metabolische Stabilität, während die Trimethylsilylgruppe als Schutzgruppe während chemischer Reaktionen dienen kann.
Vorbereitungsmethoden
Die Synthese von 1-(Difluor(trimethylsilyl)methyl)-2-phenyl-1H-imidazol beinhaltet typischerweise die Einführung der Difluormethyl- und Trimethylsilylgruppen an einen Imidazolring. Ein übliches Verfahren beinhaltet die Reaktion von 2-Phenyl-1H-imidazol mit einem Difluormethylierungsmittel, wie z. B. Difluormethyltrimethylsilan, unter geeigneten Bedingungen. Die Reaktion wird in der Regel in Gegenwart einer Base, wie z. B. Kaliumcarbonat, und eines Lösungsmittels, wie z. B. Dimethylformamid, bei erhöhten Temperaturen durchgeführt .
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Syntheserouten umfassen, sind jedoch für die großtechnische Produktion optimiert. Dazu gehört der Einsatz von kontinuierlichen Durchflussreaktoren, die eine bessere Kontrolle der Reaktionsbedingungen und verbesserte Ausbeuten ermöglichen .
Analyse Chemischer Reaktionen
1-(Difluor(trimethylsilyl)methyl)-2-phenyl-1H-imidazol kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure oxidiert werden, was zur Bildung der entsprechenden Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Difluormethyl- oder Trimethylsilylgruppen durch andere funktionelle Gruppen ersetzt werden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Difluormethyloxide ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Imidazolderivaten erzeugen können .
Wissenschaftliche Forschungsanwendungen
1-(Difluor(trimethylsilyl)methyl)-2-phenyl-1H-imidazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Entwicklung neuer Pharmazeutika und Agrochemikalien.
Biologie: In der biologischen Forschung wird die Verbindung verwendet, um die Auswirkungen von Difluormethyl- und Trimethylsilylgruppen auf biologische Systeme zu untersuchen.
Industrie: Im Industriebereich wird die Verbindung bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-(Difluor(trimethylsilyl)methyl)-2-phenyl-1H-imidazol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Difluormethylgruppe kann die Bindungsaffinität der Verbindung zu bestimmten Enzymen und Rezeptoren erhöhen, was zu einer erhöhten biologischen Aktivität führt. Die Trimethylsilylgruppe kann reaktive Stellen am Molekül schützen, was selektive Reaktionen und eine verbesserte Stabilität ermöglicht .
Wirkmechanismus
The mechanism of action of 1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to increased biological activity. The trimethylsilyl group can protect reactive sites on the molecule, allowing for selective reactions and improved stability .
Vergleich Mit ähnlichen Verbindungen
1-(Difluor(trimethylsilyl)methyl)-2-phenyl-1H-imidazol kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-(Difluormethyl)-2-phenyl-1H-imidazol: Fehlt die Trimethylsilylgruppe, was zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.
1-(Trimethylsilyl)-2-phenyl-1H-imidazol: Fehlt die Difluormethylgruppe, was zu unterschiedlichen biologischen und chemischen Eigenschaften führt.
1-(Difluor(trimethylsilyl)methyl)-1H-imidazol: Ähnliche Struktur, aber ohne die Phenylgruppe, was sich auf die Gesamteigenschaften und Anwendungen auswirkt.
Die Einzigartigkeit von 1-(Difluor(trimethylsilyl)methyl)-2-phenyl-1H-imidazol liegt in der Kombination aus Difluormethyl- und Trimethylsilylgruppen, die unterschiedliche chemische und biologische Eigenschaften verleihen, die in den oben aufgeführten ähnlichen Verbindungen nicht vorhanden sind .
Eigenschaften
CAS-Nummer |
341529-08-6 |
|---|---|
Molekularformel |
C13H16F2N2Si |
Molekulargewicht |
266.36 g/mol |
IUPAC-Name |
[difluoro-(2-phenylimidazol-1-yl)methyl]-trimethylsilane |
InChI |
InChI=1S/C13H16F2N2Si/c1-18(2,3)13(14,15)17-10-9-16-12(17)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI-Schlüssel |
HZGODXYTPTURKN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(N1C=CN=C1C2=CC=CC=C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


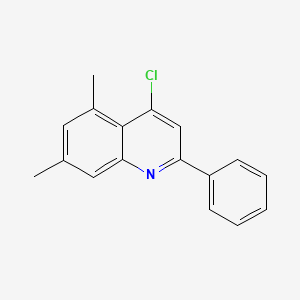
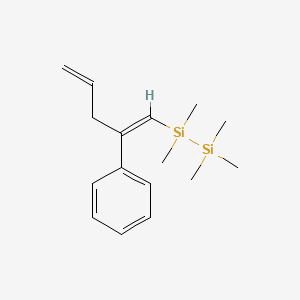
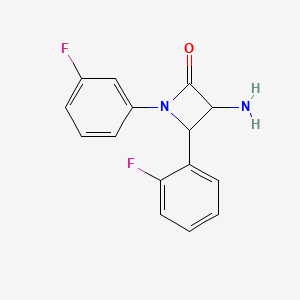

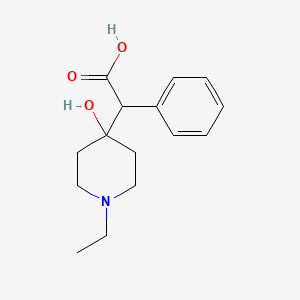


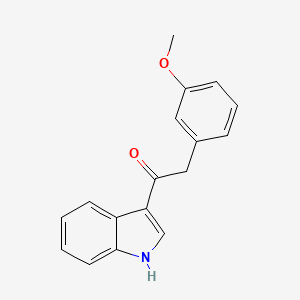


![N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B11851278.png)
![N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B11851286.png)

![tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate](/img/structure/B11851302.png)
